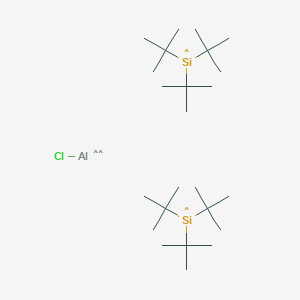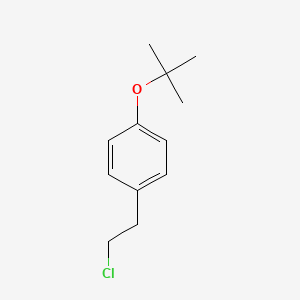![molecular formula C16H12ClFO B12558137 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene CAS No. 193758-74-6](/img/structure/B12558137.png)
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is an aromatic compound with a complex structure that includes chloro, ethoxyphenyl, and fluorobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-ethoxyphenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and quality.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The ethynyl group can engage in coupling reactions with various reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring.
Applications De Recherche Scientifique
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- 4-Chlorophenylacetylene
- 4-Ethoxyphenylacetylene
- 2-Fluorobenzene
Comparison: 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is unique due to the combination of chloro, ethoxyphenyl, and fluoro groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
193758-74-6 |
|---|---|
Formule moléculaire |
C16H12ClFO |
Poids moléculaire |
274.71 g/mol |
Nom IUPAC |
4-chloro-1-[2-(4-ethoxyphenyl)ethynyl]-2-fluorobenzene |
InChI |
InChI=1S/C16H12ClFO/c1-2-19-15-9-4-12(5-10-15)3-6-13-7-8-14(17)11-16(13)18/h4-5,7-11H,2H2,1H3 |
Clé InChI |
UFGLBIXLLMKXKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)


